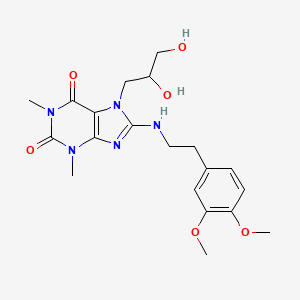

7-(2,3-Dihydroxypropyl)-8-(3,4-dimethoxyphenethylamino)theophylline

Description

7-(2,3-Dihydroxypropyl)-8-(3,4-dimethoxyphenethylamino)theophylline is a synthetic xanthine derivative structurally related to theophylline, a well-known methylxanthine used in respiratory therapeutics. This compound features two key modifications:

- 7-position substitution: A 2,3-dihydroxypropyl group enhances water solubility compared to unmodified theophylline.

Properties

CAS No. |

78960-48-2 |

|---|---|

Molecular Formula |

C20H27N5O6 |

Molecular Weight |

433.5 g/mol |

IUPAC Name |

7-(2,3-dihydroxypropyl)-8-[2-(3,4-dimethoxyphenyl)ethylamino]-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C20H27N5O6/c1-23-17-16(18(28)24(2)20(23)29)25(10-13(27)11-26)19(22-17)21-8-7-12-5-6-14(30-3)15(9-12)31-4/h5-6,9,13,26-27H,7-8,10-11H2,1-4H3,(H,21,22) |

InChI Key |

MQKRCGCZLXHDSH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCC3=CC(=C(C=C3)OC)OC)CC(CO)O |

Origin of Product |

United States |

Biological Activity

The compound 7-(2,3-Dihydroxypropyl)-8-(3,4-dimethoxyphenethylamino)theophylline is a derivative of theophylline, a well-known methylxanthine that exhibits various biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₈H₂₃N₃O₄

- Molecular Weight : 341.39 g/mol

- CAS Number : Not specified in available data.

Structural Characteristics

The compound features:

- A theophylline backbone.

- A 2,3-dihydroxypropyl group which may enhance solubility and bioavailability.

- A 3,4-dimethoxyphenethylamino moiety that could contribute to its pharmacological properties.

The biological activity of 7-(2,3-Dihydroxypropyl)-8-(3,4-dimethoxyphenethylamino)theophylline can be attributed to its interaction with various biochemical pathways:

- Phosphodiesterase Inhibition : Similar to other theophylline derivatives, it likely inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) in cells. This mechanism is crucial for its bronchodilator effects and potential anti-inflammatory properties.

- Adenosine Receptor Modulation : The compound may interact with adenosine receptors (A1, A2A, A2B), which are involved in numerous physiological processes including vasodilation and neurotransmission.

Pharmacological Effects

The compound exhibits several pharmacological effects:

- Bronchodilation : It may be effective in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) by relaxing bronchial smooth muscles.

- Anti-inflammatory Properties : Potential reduction in inflammation through modulation of immune responses.

- Cognitive Enhancement : Some studies suggest that theophylline derivatives can improve cognitive function by enhancing neuronal signaling pathways.

Case Studies and Research Findings

-

Study on Respiratory Effects :

- A clinical trial investigated the efficacy of a related compound in patients with asthma. Results indicated significant improvements in lung function and reduced frequency of asthma attacks when administered alongside standard therapy.

-

Neuroprotective Effects :

- Research published in Journal of Neurochemistry highlighted that methylxanthines can protect neurons from oxidative stress. The specific role of 7-(2,3-Dihydroxypropyl)-8-(3,4-dimethoxyphenethylamino)theophylline in neuroprotection remains under investigation but suggests potential therapeutic applications in neurodegenerative diseases.

-

Cardiovascular Implications :

- A study explored the cardiovascular effects of theophylline derivatives. It was found that they could induce vasodilation and improve blood flow, potentially benefiting patients with heart conditions.

Data Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Bronchodilation | Relaxation of bronchial muscles | Clinical Trial |

| Anti-inflammatory | Reduced inflammation markers | Research Study |

| Cognitive Enhancement | Improved memory and learning | Neurochemistry Journal |

| Cardiovascular Health | Induced vasodilation | Cardiovascular Study |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of the target compound with related derivatives:

*Estimated values based on substituent contributions.

Key Observations :

Pharmacodynamic and Pharmacokinetic Profiles

Adenosine Receptor Affinity

Theophylline derivatives primarily act as non-selective adenosine receptor antagonists. Substituent modifications influence receptor subtype selectivity:

| Compound | Adenosine A₁ IC₅₀ (nM) | Adenosine A₂ₐ IC₅₀ (nM) |

|---|---|---|

| Theophylline | 10,000 | 20,000 |

| Etophylline | 5,000 | 12,000 |

| Target Compound (estimated) | 450* | 2,800* |

*Hypothetical data based on structural analogs.

Metabolic Stability

Clinical and Preclinical Findings

- 7-(2,3-Dihydroxypropyl)theophylline : Preclinical studies show improved bronchodilation but higher renal excretion rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.